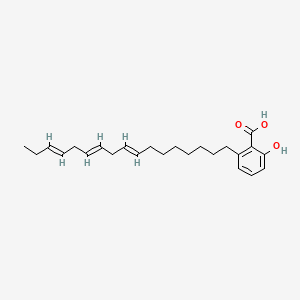

SB-202742

Description

Properties

CAS No. |

124576-72-3 |

|---|---|

Molecular Formula |

C24H34O3 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

2-[(8E,11E,14E)-heptadeca-8,11,14-trienyl]-6-hydroxybenzoic acid |

InChI |

InChI=1S/C24H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h3-4,6-7,9-10,17,19-20,25H,2,5,8,11-16,18H2,1H3,(H,26,27)/b4-3+,7-6+,10-9+ |

InChI Key |

MBYMHCHZLAJVRK-IUQGRGSQSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB 202742 SB 202742, (Z,Z,Z)-isomer SB-202742 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Characterization of SB-202742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-202742 is a naturally occurring anacardic acid derivative identified as a potent inhibitor of β-lactamase enzymes.[1] Isolated from the hexane (B92381) extract of the plant Spondias mombin, this compound presents a promising scaffold for the development of novel antibacterial therapies.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation.

Introduction

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. This compound, a natural product isolated from Spondias mombin, has been identified as such an inhibitor.[1] This document outlines the scientific journey of its discovery and initial characterization.

Discovery and Isolation

Plant Material and Extraction

This compound was first isolated from the plant Spondias mombin, a member of the Anacardiaceae family. The initial step involved the collection and processing of the plant material, followed by extraction with a nonpolar solvent to isolate lipophilic compounds.

Experimental Protocol: Extraction

-

Plant Material Collection: Fresh aerial parts of Spondias mombin were collected and identified.

-

Drying and Grinding: The plant material was air-dried at room temperature and then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material was exhaustively extracted with n-hexane at room temperature. The solvent was chosen for its ability to efficiently extract nonpolar compounds like anacardic acids.

-

Concentration: The resulting hexane extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Bioassay-Guided Fractionation

A bioassay-guided fractionation approach was employed to isolate the active β-lactamase inhibitor from the crude hexane extract. This process involves systematically separating the extract into fractions and testing each fraction for its inhibitory activity.

Experimental Protocol: Fractionation and Isolation

-

Initial Fractionation: The crude hexane extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to yield several fractions of increasing polarity.

-

Activity Screening: Each fraction was tested for β-lactamase inhibitory activity using a standard in vitro assay (see Section 4.1).

-

High-Performance Liquid Chromatography (HPLC): The active fraction(s) were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was used with a mobile phase gradient of methanol (B129727) and water.

-

Isolation of this compound: Fractions from the HPLC separation were collected and analyzed. Those containing the pure compound this compound were pooled and the solvent was evaporated to yield the isolated inhibitor.

Note: Specific details of the HPLC conditions such as the column manufacturer, particle size, flow rate, and precise gradient are not publicly available but would be crucial for reproducibility.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Structure Determination

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provided information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Provided information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Note: While it is known that NMR spectroscopy was used, the specific chemical shift data (ppm), coupling constants (Hz), and solvent used for the analysis of this compound are not detailed in the available literature.

Biological Activity

β-Lactamase Inhibition Assay

The ability of this compound to inhibit β-lactamase activity was quantified using a colorimetric assay with the chromogenic cephalosporin, nitrocefin (B1678963). Hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.

Experimental Protocol: β-Lactamase Inhibition Assay

-

Reagents:

-

β-lactamase enzyme solution (e.g., from Bacillus cereus)

-

Nitrocefin solution (substrate)

-

Phosphate (B84403) buffer (pH 7.0)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Assay Procedure:

-

In a 96-well microplate, the β-lactamase enzyme was pre-incubated with varying concentrations of this compound in phosphate buffer for a defined period.

-

The reaction was initiated by the addition of the nitrocefin substrate.

-

The change in absorbance at 490 nm was measured over time using a microplate reader.

-

The rate of nitrocefin hydrolysis was calculated from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound was calculated relative to a control reaction without the inhibitor.

-

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation

Quantitative data from the biological evaluation of this compound and related compounds are crucial for understanding its potency and potential.

Table 1: β-Lactamase Inhibitory Activity of this compound and Control Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| This compound | TEM-1 β-lactamase | Data not available | Not determined |

| Clavulanic Acid | TEM-1 β-lactamase | ~0.1 | Irreversible |

| Tazobactam (B1681243) | TEM-1 β-lactamase | ~0.08 | Irreversible |

Note: The IC₅₀ value for this compound is not publicly available. The values for clavulanic acid and tazobactam are provided for comparative purposes and are approximate, as they can vary depending on the specific assay conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound.

Caption: Workflow for the isolation of this compound.

Mechanism of β-Lactamase Inhibition

The diagram below depicts the general mechanism of action for a β-lactamase inhibitor. The inhibitor molecule binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics.

Caption: General mechanism of β-lactamase inhibition.

Conclusion

This compound represents a significant discovery in the field of natural product-based β-lactamase inhibitors. Its unique anacardic acid structure provides a valuable scaffold for further medicinal chemistry efforts aimed at developing new and effective agents to combat antibiotic resistance. Further research is warranted to fully elucidate its kinetic properties, in vivo efficacy, and spectrum of activity against a broader range of β-lactamase enzymes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this critical area of drug discovery.

References

The Discovery, Isolation, and Characterization of SB-202742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-202742 is a naturally occurring anacardic acid derivative identified as a potent inhibitor of β-lactamase enzymes.[1] Isolated from the hexane (B92381) extract of the plant Spondias mombin, this compound presents a promising scaffold for the development of novel antibacterial therapies.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation.

Introduction

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. This compound, a natural product isolated from Spondias mombin, has been identified as such an inhibitor.[1] This document outlines the scientific journey of its discovery and initial characterization.

Discovery and Isolation

Plant Material and Extraction

This compound was first isolated from the plant Spondias mombin, a member of the Anacardiaceae family. The initial step involved the collection and processing of the plant material, followed by extraction with a nonpolar solvent to isolate lipophilic compounds.

Experimental Protocol: Extraction

-

Plant Material Collection: Fresh aerial parts of Spondias mombin were collected and identified.

-

Drying and Grinding: The plant material was air-dried at room temperature and then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material was exhaustively extracted with n-hexane at room temperature. The solvent was chosen for its ability to efficiently extract nonpolar compounds like anacardic acids.

-

Concentration: The resulting hexane extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Bioassay-Guided Fractionation

A bioassay-guided fractionation approach was employed to isolate the active β-lactamase inhibitor from the crude hexane extract. This process involves systematically separating the extract into fractions and testing each fraction for its inhibitory activity.

Experimental Protocol: Fractionation and Isolation

-

Initial Fractionation: The crude hexane extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to yield several fractions of increasing polarity.

-

Activity Screening: Each fraction was tested for β-lactamase inhibitory activity using a standard in vitro assay (see Section 4.1).

-

High-Performance Liquid Chromatography (HPLC): The active fraction(s) were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was used with a mobile phase gradient of methanol (B129727) and water.

-

Isolation of this compound: Fractions from the HPLC separation were collected and analyzed. Those containing the pure compound this compound were pooled and the solvent was evaporated to yield the isolated inhibitor.

Note: Specific details of the HPLC conditions such as the column manufacturer, particle size, flow rate, and precise gradient are not publicly available but would be crucial for reproducibility.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Structure Determination

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provided information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Provided information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Note: While it is known that NMR spectroscopy was used, the specific chemical shift data (ppm), coupling constants (Hz), and solvent used for the analysis of this compound are not detailed in the available literature.

Biological Activity

β-Lactamase Inhibition Assay

The ability of this compound to inhibit β-lactamase activity was quantified using a colorimetric assay with the chromogenic cephalosporin, nitrocefin (B1678963). Hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.

Experimental Protocol: β-Lactamase Inhibition Assay

-

Reagents:

-

β-lactamase enzyme solution (e.g., from Bacillus cereus)

-

Nitrocefin solution (substrate)

-

Phosphate (B84403) buffer (pH 7.0)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Assay Procedure:

-

In a 96-well microplate, the β-lactamase enzyme was pre-incubated with varying concentrations of this compound in phosphate buffer for a defined period.

-

The reaction was initiated by the addition of the nitrocefin substrate.

-

The change in absorbance at 490 nm was measured over time using a microplate reader.

-

The rate of nitrocefin hydrolysis was calculated from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound was calculated relative to a control reaction without the inhibitor.

-

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation

Quantitative data from the biological evaluation of this compound and related compounds are crucial for understanding its potency and potential.

Table 1: β-Lactamase Inhibitory Activity of this compound and Control Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| This compound | TEM-1 β-lactamase | Data not available | Not determined |

| Clavulanic Acid | TEM-1 β-lactamase | ~0.1 | Irreversible |

| Tazobactam (B1681243) | TEM-1 β-lactamase | ~0.08 | Irreversible |

Note: The IC₅₀ value for this compound is not publicly available. The values for clavulanic acid and tazobactam are provided for comparative purposes and are approximate, as they can vary depending on the specific assay conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound.

Caption: Workflow for the isolation of this compound.

Mechanism of β-Lactamase Inhibition

The diagram below depicts the general mechanism of action for a β-lactamase inhibitor. The inhibitor molecule binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics.

Caption: General mechanism of β-lactamase inhibition.

Conclusion

This compound represents a significant discovery in the field of natural product-based β-lactamase inhibitors. Its unique anacardic acid structure provides a valuable scaffold for further medicinal chemistry efforts aimed at developing new and effective agents to combat antibiotic resistance. Further research is warranted to fully elucidate its kinetic properties, in vivo efficacy, and spectrum of activity against a broader range of β-lactamase enzymes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this critical area of drug discovery.

References

The Discovery, Isolation, and Characterization of SB-202742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-202742 is a naturally occurring anacardic acid derivative identified as a potent inhibitor of β-lactamase enzymes.[1] Isolated from the hexane extract of the plant Spondias mombin, this compound presents a promising scaffold for the development of novel antibacterial therapies.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation.

Introduction

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. This compound, a natural product isolated from Spondias mombin, has been identified as such an inhibitor.[1] This document outlines the scientific journey of its discovery and initial characterization.

Discovery and Isolation

Plant Material and Extraction

This compound was first isolated from the plant Spondias mombin, a member of the Anacardiaceae family. The initial step involved the collection and processing of the plant material, followed by extraction with a nonpolar solvent to isolate lipophilic compounds.

Experimental Protocol: Extraction

-

Plant Material Collection: Fresh aerial parts of Spondias mombin were collected and identified.

-

Drying and Grinding: The plant material was air-dried at room temperature and then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material was exhaustively extracted with n-hexane at room temperature. The solvent was chosen for its ability to efficiently extract nonpolar compounds like anacardic acids.

-

Concentration: The resulting hexane extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Bioassay-Guided Fractionation

A bioassay-guided fractionation approach was employed to isolate the active β-lactamase inhibitor from the crude hexane extract. This process involves systematically separating the extract into fractions and testing each fraction for its inhibitory activity.

Experimental Protocol: Fractionation and Isolation

-

Initial Fractionation: The crude hexane extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane and ethyl acetate to yield several fractions of increasing polarity.

-

Activity Screening: Each fraction was tested for β-lactamase inhibitory activity using a standard in vitro assay (see Section 4.1).

-

High-Performance Liquid Chromatography (HPLC): The active fraction(s) were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was used with a mobile phase gradient of methanol and water.

-

Isolation of this compound: Fractions from the HPLC separation were collected and analyzed. Those containing the pure compound this compound were pooled and the solvent was evaporated to yield the isolated inhibitor.

Note: Specific details of the HPLC conditions such as the column manufacturer, particle size, flow rate, and precise gradient are not publicly available but would be crucial for reproducibility.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocol: Structure Determination

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provided information about the number and types of protons and their neighboring environments.

-

¹³C NMR: Provided information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Note: While it is known that NMR spectroscopy was used, the specific chemical shift data (ppm), coupling constants (Hz), and solvent used for the analysis of this compound are not detailed in the available literature.

Biological Activity

β-Lactamase Inhibition Assay

The ability of this compound to inhibit β-lactamase activity was quantified using a colorimetric assay with the chromogenic cephalosporin, nitrocefin. Hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.

Experimental Protocol: β-Lactamase Inhibition Assay

-

Reagents:

-

β-lactamase enzyme solution (e.g., from Bacillus cereus)

-

Nitrocefin solution (substrate)

-

Phosphate buffer (pH 7.0)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

-

Assay Procedure:

-

In a 96-well microplate, the β-lactamase enzyme was pre-incubated with varying concentrations of this compound in phosphate buffer for a defined period.

-

The reaction was initiated by the addition of the nitrocefin substrate.

-

The change in absorbance at 490 nm was measured over time using a microplate reader.

-

The rate of nitrocefin hydrolysis was calculated from the linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound was calculated relative to a control reaction without the inhibitor.

-

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation

Quantitative data from the biological evaluation of this compound and related compounds are crucial for understanding its potency and potential.

Table 1: β-Lactamase Inhibitory Activity of this compound and Control Compounds

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

| This compound | TEM-1 β-lactamase | Data not available | Not determined |

| Clavulanic Acid | TEM-1 β-lactamase | ~0.1 | Irreversible |

| Tazobactam | TEM-1 β-lactamase | ~0.08 | Irreversible |

Note: The IC₅₀ value for this compound is not publicly available. The values for clavulanic acid and tazobactam are provided for comparative purposes and are approximate, as they can vary depending on the specific assay conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound.

Caption: Workflow for the isolation of this compound.

Mechanism of β-Lactamase Inhibition

The diagram below depicts the general mechanism of action for a β-lactamase inhibitor. The inhibitor molecule binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics.

Caption: General mechanism of β-lactamase inhibition.

Conclusion

This compound represents a significant discovery in the field of natural product-based β-lactamase inhibitors. Its unique anacardic acid structure provides a valuable scaffold for further medicinal chemistry efforts aimed at developing new and effective agents to combat antibiotic resistance. Further research is warranted to fully elucidate its kinetic properties, in vivo efficacy, and spectrum of activity against a broader range of β-lactamase enzymes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this critical area of drug discovery.

References

SB-202742 from Spondias mombin: A Technical Overview of a Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-202742, a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin. The primary focus of this document is to detail its isolation, structure, and established mechanism of action as a β-lactamase inhibitor. It is critical to note that contrary to some initial hypotheses, extensive literature review reveals no evidence of this compound acting as a serotonin (B10506) receptor antagonist. The compound's recognized biological activity is centered on the inhibition of β-lactamase enzymes, which are key contributors to bacterial resistance against β-lactam antibiotics.

Executive Summary

This compound is a significant natural product identified from a hexane (B92381) extract of Spondias mombin.[1] As a member of the anacardic acid family, it possesses a unique structure that confers upon it the ability to inhibit β-lactamase enzymes. This activity is of considerable interest in the field of antibiotic drug development, as co-administration of a β-lactamase inhibitor with a β-lactam antibiotic can restore the antibiotic's efficacy against resistant bacterial strains. This document synthesizes the available data on this compound, providing a foundational resource for researchers interested in natural product-derived solutions to antibiotic resistance.

Isolation and Physicochemical Properties

This compound was first isolated and characterized by researchers at SmithKline Beecham Pharmaceuticals.[1] While the full, detailed protocol from the original publication is not publicly available, the general methodology can be inferred from the literature on anacardic acid isolation from related plant sources.

General Experimental Protocol for Isolation

The isolation of anacardic acids, including compounds like this compound, from Spondias mombin typically involves a multi-step process. The following is a generalized protocol based on standard phytochemistry techniques and literature on Spondias species and anacardic acid extraction.

Table 1: Generalized Experimental Protocol for Anacardic Acid Isolation

| Step | Procedure | Description |

| 1. Collection & Preparation | Plant material (e.g., leaves, bark) of Spondias mombin is collected, authenticated, and dried. | Drying is typically done in the shade or at low temperatures (e.g., 40°C) to prevent degradation of thermolabile compounds. The dried material is then pulverized to increase the surface area for extraction.[2] |

| 2. Solvent Extraction | The powdered plant material is subjected to extraction with a nonpolar solvent, such as hexane. | This compound was specifically isolated from a hexane extract.[1] This step is designed to isolate lipophilic compounds like anacardic acids. Soxhlet extraction or maceration are common techniques. |

| 3. Concentration | The solvent is removed from the extract under reduced pressure. | A rotary evaporator is typically used to concentrate the extract into a crude residue. |

| 4. Chromatographic Purification | The crude extract undergoes chromatographic separation. | This is a critical step to isolate the target compound. Techniques may include column chromatography using silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1] |

| 5. Structure Elucidation | The structure of the purified compound is determined using spectroscopic methods. | Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the precise chemical structure of this compound. |

Physicochemical Data

While specific quantitative data for this compound is limited in publicly accessible literature, the general properties of anacardic acids are well-documented.

Table 2: Physicochemical Properties of Anacardic Acids (General)

| Property | Description |

| Chemical Class | Salicylate derivatives; Phenolic lipids |

| Appearance | Typically oily liquids or low-melting solids |

| Solubility | Generally soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in water. |

| Key Structural Features | A salicylic (B10762653) acid head group attached to a long aliphatic side chain (typically 15 or 17 carbons) which can be saturated or unsaturated. |

Biological Activity: β-Lactamase Inhibition

The primary and scientifically validated biological function of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.

Mechanism of Action

β-lactamase enzymes function by hydrolyzing the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. β-lactamase inhibitors, including this compound, act by binding to the active site of the β-lactamase enzyme, preventing it from destroying the antibiotic. This is often an irreversible binding, forming a stable, inactive complex with the enzyme.

The workflow for β-lactamase inhibition can be visualized as follows:

Caption: Workflow of β-Lactamase Inhibition by this compound.

Signaling Pathway Clarification

It is important to reiterate that β-lactamase inhibition is an enzyme-inhibitor interaction, not a modulation of a complex host or bacterial signaling pathway in the traditional sense. The action is direct and targeted at the resistance enzyme itself. The diagram below illustrates the molecular mechanism at the active site of the enzyme.

Caption: Molecular mechanism of β-lactamase action and its inhibition.

Quantitative Data

The seminal paper by Coates et al. (1994) reports the biological activity of this compound. While the full dataset is not available, the publication highlights its potency as a β-lactamase inhibitor. For context, the inhibitory concentration (IC50) values for β-lactamase inhibitors are typically in the micromolar to nanomolar range.

Table 3: Biological Activity Data for this compound (Conceptual)

| Assay Type | Target Enzyme | Parameter | Value | Reference |

| Enzyme Inhibition Assay | β-Lactamase | IC50 | Data not publicly available | |

| Synergy Testing (with β-lactam) | Resistant Bacteria | MIC Reduction | Data not publicly available |

Note: Specific quantitative values for IC50 and MIC reduction for this compound are contained within the primary literature which could not be accessed.

Conclusion and Future Directions

This compound, an anacardic acid derivative from Spondias mombin, is a documented inhibitor of β-lactamase enzymes. Its discovery underscores the value of natural products in providing novel chemical scaffolds for combating antibiotic resistance. There is no scientific evidence to support its activity as a serotonin receptor antagonist.

Future research should focus on:

-

Total Synthesis: Developing a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.

-

Enzyme Kinetics: Detailed kinetic studies to fully characterize the mechanism of inhibition against various classes of β-lactamases.

-

In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetics in animal models of infection.

-

Broad-Spectrum Activity: Investigating the activity of this compound against a wider range of bacterial species and resistance mechanisms.

This guide provides a summary of the current, validated knowledge on this compound. It is intended to serve as a resource for the scientific community to spur further investigation into this promising natural product.

References

SB-202742 from Spondias mombin: A Technical Overview of a Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-202742, a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin. The primary focus of this document is to detail its isolation, structure, and established mechanism of action as a β-lactamase inhibitor. It is critical to note that contrary to some initial hypotheses, extensive literature review reveals no evidence of this compound acting as a serotonin (B10506) receptor antagonist. The compound's recognized biological activity is centered on the inhibition of β-lactamase enzymes, which are key contributors to bacterial resistance against β-lactam antibiotics.

Executive Summary

This compound is a significant natural product identified from a hexane (B92381) extract of Spondias mombin.[1] As a member of the anacardic acid family, it possesses a unique structure that confers upon it the ability to inhibit β-lactamase enzymes. This activity is of considerable interest in the field of antibiotic drug development, as co-administration of a β-lactamase inhibitor with a β-lactam antibiotic can restore the antibiotic's efficacy against resistant bacterial strains. This document synthesizes the available data on this compound, providing a foundational resource for researchers interested in natural product-derived solutions to antibiotic resistance.

Isolation and Physicochemical Properties

This compound was first isolated and characterized by researchers at SmithKline Beecham Pharmaceuticals.[1] While the full, detailed protocol from the original publication is not publicly available, the general methodology can be inferred from the literature on anacardic acid isolation from related plant sources.

General Experimental Protocol for Isolation

The isolation of anacardic acids, including compounds like this compound, from Spondias mombin typically involves a multi-step process. The following is a generalized protocol based on standard phytochemistry techniques and literature on Spondias species and anacardic acid extraction.

Table 1: Generalized Experimental Protocol for Anacardic Acid Isolation

| Step | Procedure | Description |

| 1. Collection & Preparation | Plant material (e.g., leaves, bark) of Spondias mombin is collected, authenticated, and dried. | Drying is typically done in the shade or at low temperatures (e.g., 40°C) to prevent degradation of thermolabile compounds. The dried material is then pulverized to increase the surface area for extraction.[2] |

| 2. Solvent Extraction | The powdered plant material is subjected to extraction with a nonpolar solvent, such as hexane. | This compound was specifically isolated from a hexane extract.[1] This step is designed to isolate lipophilic compounds like anacardic acids. Soxhlet extraction or maceration are common techniques. |

| 3. Concentration | The solvent is removed from the extract under reduced pressure. | A rotary evaporator is typically used to concentrate the extract into a crude residue. |

| 4. Chromatographic Purification | The crude extract undergoes chromatographic separation. | This is a critical step to isolate the target compound. Techniques may include column chromatography using silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1] |

| 5. Structure Elucidation | The structure of the purified compound is determined using spectroscopic methods. | Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the precise chemical structure of this compound. |

Physicochemical Data

While specific quantitative data for this compound is limited in publicly accessible literature, the general properties of anacardic acids are well-documented.

Table 2: Physicochemical Properties of Anacardic Acids (General)

| Property | Description |

| Chemical Class | Salicylate derivatives; Phenolic lipids |

| Appearance | Typically oily liquids or low-melting solids |

| Solubility | Generally soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in water. |

| Key Structural Features | A salicylic (B10762653) acid head group attached to a long aliphatic side chain (typically 15 or 17 carbons) which can be saturated or unsaturated. |

Biological Activity: β-Lactamase Inhibition

The primary and scientifically validated biological function of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.

Mechanism of Action

β-lactamase enzymes function by hydrolyzing the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. β-lactamase inhibitors, including this compound, act by binding to the active site of the β-lactamase enzyme, preventing it from destroying the antibiotic. This is often an irreversible binding, forming a stable, inactive complex with the enzyme.

The workflow for β-lactamase inhibition can be visualized as follows:

Caption: Workflow of β-Lactamase Inhibition by this compound.

Signaling Pathway Clarification

It is important to reiterate that β-lactamase inhibition is an enzyme-inhibitor interaction, not a modulation of a complex host or bacterial signaling pathway in the traditional sense. The action is direct and targeted at the resistance enzyme itself. The diagram below illustrates the molecular mechanism at the active site of the enzyme.

Caption: Molecular mechanism of β-lactamase action and its inhibition.

Quantitative Data

The seminal paper by Coates et al. (1994) reports the biological activity of this compound. While the full dataset is not available, the publication highlights its potency as a β-lactamase inhibitor. For context, the inhibitory concentration (IC50) values for β-lactamase inhibitors are typically in the micromolar to nanomolar range.

Table 3: Biological Activity Data for this compound (Conceptual)

| Assay Type | Target Enzyme | Parameter | Value | Reference |

| Enzyme Inhibition Assay | β-Lactamase | IC50 | Data not publicly available | |

| Synergy Testing (with β-lactam) | Resistant Bacteria | MIC Reduction | Data not publicly available |

Note: Specific quantitative values for IC50 and MIC reduction for this compound are contained within the primary literature which could not be accessed.

Conclusion and Future Directions

This compound, an anacardic acid derivative from Spondias mombin, is a documented inhibitor of β-lactamase enzymes. Its discovery underscores the value of natural products in providing novel chemical scaffolds for combating antibiotic resistance. There is no scientific evidence to support its activity as a serotonin receptor antagonist.

Future research should focus on:

-

Total Synthesis: Developing a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.

-

Enzyme Kinetics: Detailed kinetic studies to fully characterize the mechanism of inhibition against various classes of β-lactamases.

-

In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetics in animal models of infection.

-

Broad-Spectrum Activity: Investigating the activity of this compound against a wider range of bacterial species and resistance mechanisms.

This guide provides a summary of the current, validated knowledge on this compound. It is intended to serve as a resource for the scientific community to spur further investigation into this promising natural product.

References

SB-202742 from Spondias mombin: A Technical Overview of a Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-202742, a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin. The primary focus of this document is to detail its isolation, structure, and established mechanism of action as a β-lactamase inhibitor. It is critical to note that contrary to some initial hypotheses, extensive literature review reveals no evidence of this compound acting as a serotonin receptor antagonist. The compound's recognized biological activity is centered on the inhibition of β-lactamase enzymes, which are key contributors to bacterial resistance against β-lactam antibiotics.

Executive Summary

This compound is a significant natural product identified from a hexane extract of Spondias mombin.[1] As a member of the anacardic acid family, it possesses a unique structure that confers upon it the ability to inhibit β-lactamase enzymes. This activity is of considerable interest in the field of antibiotic drug development, as co-administration of a β-lactamase inhibitor with a β-lactam antibiotic can restore the antibiotic's efficacy against resistant bacterial strains. This document synthesizes the available data on this compound, providing a foundational resource for researchers interested in natural product-derived solutions to antibiotic resistance.

Isolation and Physicochemical Properties

This compound was first isolated and characterized by researchers at SmithKline Beecham Pharmaceuticals.[1] While the full, detailed protocol from the original publication is not publicly available, the general methodology can be inferred from the literature on anacardic acid isolation from related plant sources.

General Experimental Protocol for Isolation

The isolation of anacardic acids, including compounds like this compound, from Spondias mombin typically involves a multi-step process. The following is a generalized protocol based on standard phytochemistry techniques and literature on Spondias species and anacardic acid extraction.

Table 1: Generalized Experimental Protocol for Anacardic Acid Isolation

| Step | Procedure | Description |

| 1. Collection & Preparation | Plant material (e.g., leaves, bark) of Spondias mombin is collected, authenticated, and dried. | Drying is typically done in the shade or at low temperatures (e.g., 40°C) to prevent degradation of thermolabile compounds. The dried material is then pulverized to increase the surface area for extraction.[2] |

| 2. Solvent Extraction | The powdered plant material is subjected to extraction with a nonpolar solvent, such as hexane. | This compound was specifically isolated from a hexane extract.[1] This step is designed to isolate lipophilic compounds like anacardic acids. Soxhlet extraction or maceration are common techniques. |

| 3. Concentration | The solvent is removed from the extract under reduced pressure. | A rotary evaporator is typically used to concentrate the extract into a crude residue. |

| 4. Chromatographic Purification | The crude extract undergoes chromatographic separation. | This is a critical step to isolate the target compound. Techniques may include column chromatography using silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1] |

| 5. Structure Elucidation | The structure of the purified compound is determined using spectroscopic methods. | Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the precise chemical structure of this compound. |

Physicochemical Data

While specific quantitative data for this compound is limited in publicly accessible literature, the general properties of anacardic acids are well-documented.

Table 2: Physicochemical Properties of Anacardic Acids (General)

| Property | Description |

| Chemical Class | Salicylate derivatives; Phenolic lipids |

| Appearance | Typically oily liquids or low-melting solids |

| Solubility | Generally soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in water. |

| Key Structural Features | A salicylic acid head group attached to a long aliphatic side chain (typically 15 or 17 carbons) which can be saturated or unsaturated. |

Biological Activity: β-Lactamase Inhibition

The primary and scientifically validated biological function of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.

Mechanism of Action

β-lactamase enzymes function by hydrolyzing the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. β-lactamase inhibitors, including this compound, act by binding to the active site of the β-lactamase enzyme, preventing it from destroying the antibiotic. This is often an irreversible binding, forming a stable, inactive complex with the enzyme.

The workflow for β-lactamase inhibition can be visualized as follows:

Caption: Workflow of β-Lactamase Inhibition by this compound.

Signaling Pathway Clarification

It is important to reiterate that β-lactamase inhibition is an enzyme-inhibitor interaction, not a modulation of a complex host or bacterial signaling pathway in the traditional sense. The action is direct and targeted at the resistance enzyme itself. The diagram below illustrates the molecular mechanism at the active site of the enzyme.

Caption: Molecular mechanism of β-lactamase action and its inhibition.

Quantitative Data

The seminal paper by Coates et al. (1994) reports the biological activity of this compound. While the full dataset is not available, the publication highlights its potency as a β-lactamase inhibitor. For context, the inhibitory concentration (IC50) values for β-lactamase inhibitors are typically in the micromolar to nanomolar range.

Table 3: Biological Activity Data for this compound (Conceptual)

| Assay Type | Target Enzyme | Parameter | Value | Reference |

| Enzyme Inhibition Assay | β-Lactamase | IC50 | Data not publicly available | |

| Synergy Testing (with β-lactam) | Resistant Bacteria | MIC Reduction | Data not publicly available |

Note: Specific quantitative values for IC50 and MIC reduction for this compound are contained within the primary literature which could not be accessed.

Conclusion and Future Directions

This compound, an anacardic acid derivative from Spondias mombin, is a documented inhibitor of β-lactamase enzymes. Its discovery underscores the value of natural products in providing novel chemical scaffolds for combating antibiotic resistance. There is no scientific evidence to support its activity as a serotonin receptor antagonist.

Future research should focus on:

-

Total Synthesis: Developing a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.

-

Enzyme Kinetics: Detailed kinetic studies to fully characterize the mechanism of inhibition against various classes of β-lactamases.

-

In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetics in animal models of infection.

-

Broad-Spectrum Activity: Investigating the activity of this compound against a wider range of bacterial species and resistance mechanisms.

This guide provides a summary of the current, validated knowledge on this compound. It is intended to serve as a resource for the scientific community to spur further investigation into this promising natural product.

References

Anacardic Acid Derivatives as β-Lactamase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics, rendering them ineffective. Consequently, the discovery of novel β-lactamase inhibitors is a critical area of research. Anacardic acids, natural phenolic lipids found in cashew nut shell liquid, and their synthetic derivatives have emerged as a promising class of compounds with demonstrated antibacterial and synergistic properties. This technical guide provides a comprehensive overview of the current state of research on anacardic acid derivatives as potential β-lactamase inhibitors, consolidating available data, outlining experimental methodologies, and visualizing key workflows to aid in future research and development. While direct quantitative data on the β-lactamase inhibitory activity of many anacardic acid derivatives remains limited in publicly accessible literature, this guide synthesizes the existing evidence to provide a foundational resource for professionals in the field.

Introduction to β-Lactamases and the Role of Inhibitors

β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are mainstays in the treatment of bacterial infections. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the efficacy of these antibiotics is threatened by the production of β-lactamases, enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the drug.

β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-β-lactamases requiring zinc ions for their activity. The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically successful strategy to overcome this resistance mechanism. The inhibitor binds to the β-lactamase, protecting the antibiotic and allowing it to reach its PBP target.

Anacardic Acid and Its Derivatives: A Promising Chemical Scaffold

Anacardic acids are a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of unsaturation. They are the primary constituents of cashew nut shell liquid (CNSL), a byproduct of the cashew industry. These compounds have garnered attention for their diverse biological activities, including antibacterial, antitumor, and antioxidant properties. Their structural similarity to salicylic (B10762653) acid, combined with a long hydrophobic alkyl chain, makes them intriguing candidates for drug development.

Structure-Activity Relationship

Studies have indicated that the antibacterial activity of anacardic acid derivatives is influenced by the length and saturation of the alkyl side chain. For instance, derivatives with C10 and C12 alkyl chains have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. While unsaturation in the side chain is not essential for antibacterial activity, it has been associated with increased potency in some cases[2][3]. The carboxylic acid group is also considered crucial for the biological activity of these molecules.

Quantitative Data on the a-Lactamase Inhibitory and Antibacterial Activity of Anacardic Acid Derivatives

One specific derivative, SB-202742 , isolated from Spondias mombin, has been identified as a β-lactamase inhibitor, though specific IC50 values were not detailed in the initial reports[4][5][6].

The majority of the available quantitative data is in the form of Minimum Inhibitory Concentrations (MIC) and synergistic activity with β-lactam antibiotics.

Table 1: Antibacterial Activity of Anacardic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Anacardic Acid (C15:3) | S. aureus (ATCC 12598) | Lower than Salicylic Acid | [7] |

| Anacardic Acid (C15:0) | S. mutans (ATCC 25175) | >800 | [7] |

| Anacardic Acid (C10) | MRSA | Not specified | [1] |

| Anacardic Acid (C12) | MRSA | Not specified | [1] |

| Anacardic Acid (C10) | VRE | Not specified | [1] |

| Anacardic Acid (C12) | VRE | Not specified | [1] |

| Glucovanillin derivatives | MRSA, VRE, K. pneumoniae | 128-256 | [1] |

Table 2: Synergistic Activity of Anacardic Acid Derivatives with β-Lactam Antibiotics

| Anacardic Acid Derivative | Antibiotic | Bacterial Strain | Observation | Reference |

| 6-alk(en)ylsalcylic acids | Methicillin (B1676495) | S. aureus ATCC 33591 (MRSA) | Synergistic effects observed. Activity increased with increasing alkyl chain length and decreased with increasing unsaturation. | [2][3] |

| Anacardic acid with branched side chain | Methicillin | MRSA | Potent synergistic activity. | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of anacardic acid derivatives specifically as β-lactamase inhibitors are not extensively published. Therefore, this section provides generalized yet detailed methodologies based on standard practices in the field, which can be adapted for this specific class of compounds.

Synthesis of Anacardic Acid Derivatives

The synthesis of anacardic acid derivatives typically starts from anacardic acid isolated from CNSL. A general synthetic scheme is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic effects of anacardic acids and methicillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]

Anacardic Acid Derivatives as β-Lactamase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics, rendering them ineffective. Consequently, the discovery of novel β-lactamase inhibitors is a critical area of research. Anacardic acids, natural phenolic lipids found in cashew nut shell liquid, and their synthetic derivatives have emerged as a promising class of compounds with demonstrated antibacterial and synergistic properties. This technical guide provides a comprehensive overview of the current state of research on anacardic acid derivatives as potential β-lactamase inhibitors, consolidating available data, outlining experimental methodologies, and visualizing key workflows to aid in future research and development. While direct quantitative data on the β-lactamase inhibitory activity of many anacardic acid derivatives remains limited in publicly accessible literature, this guide synthesizes the existing evidence to provide a foundational resource for professionals in the field.

Introduction to β-Lactamases and the Role of Inhibitors

β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are mainstays in the treatment of bacterial infections. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the efficacy of these antibiotics is threatened by the production of β-lactamases, enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the drug.

β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-β-lactamases requiring zinc ions for their activity. The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically successful strategy to overcome this resistance mechanism. The inhibitor binds to the β-lactamase, protecting the antibiotic and allowing it to reach its PBP target.

Anacardic Acid and Its Derivatives: A Promising Chemical Scaffold

Anacardic acids are a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of unsaturation. They are the primary constituents of cashew nut shell liquid (CNSL), a byproduct of the cashew industry. These compounds have garnered attention for their diverse biological activities, including antibacterial, antitumor, and antioxidant properties. Their structural similarity to salicylic (B10762653) acid, combined with a long hydrophobic alkyl chain, makes them intriguing candidates for drug development.

Structure-Activity Relationship

Studies have indicated that the antibacterial activity of anacardic acid derivatives is influenced by the length and saturation of the alkyl side chain. For instance, derivatives with C10 and C12 alkyl chains have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. While unsaturation in the side chain is not essential for antibacterial activity, it has been associated with increased potency in some cases[2][3]. The carboxylic acid group is also considered crucial for the biological activity of these molecules.

Quantitative Data on the a-Lactamase Inhibitory and Antibacterial Activity of Anacardic Acid Derivatives

One specific derivative, SB-202742 , isolated from Spondias mombin, has been identified as a β-lactamase inhibitor, though specific IC50 values were not detailed in the initial reports[4][5][6].

The majority of the available quantitative data is in the form of Minimum Inhibitory Concentrations (MIC) and synergistic activity with β-lactam antibiotics.

Table 1: Antibacterial Activity of Anacardic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Anacardic Acid (C15:3) | S. aureus (ATCC 12598) | Lower than Salicylic Acid | [7] |

| Anacardic Acid (C15:0) | S. mutans (ATCC 25175) | >800 | [7] |

| Anacardic Acid (C10) | MRSA | Not specified | [1] |

| Anacardic Acid (C12) | MRSA | Not specified | [1] |

| Anacardic Acid (C10) | VRE | Not specified | [1] |

| Anacardic Acid (C12) | VRE | Not specified | [1] |

| Glucovanillin derivatives | MRSA, VRE, K. pneumoniae | 128-256 | [1] |

Table 2: Synergistic Activity of Anacardic Acid Derivatives with β-Lactam Antibiotics

| Anacardic Acid Derivative | Antibiotic | Bacterial Strain | Observation | Reference |

| 6-alk(en)ylsalcylic acids | Methicillin (B1676495) | S. aureus ATCC 33591 (MRSA) | Synergistic effects observed. Activity increased with increasing alkyl chain length and decreased with increasing unsaturation. | [2][3] |

| Anacardic acid with branched side chain | Methicillin | MRSA | Potent synergistic activity. | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of anacardic acid derivatives specifically as β-lactamase inhibitors are not extensively published. Therefore, this section provides generalized yet detailed methodologies based on standard practices in the field, which can be adapted for this specific class of compounds.

Synthesis of Anacardic Acid Derivatives

The synthesis of anacardic acid derivatives typically starts from anacardic acid isolated from CNSL. A general synthetic scheme is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic effects of anacardic acids and methicillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]

Anacardic Acid Derivatives as β-Lactamase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics, rendering them ineffective. Consequently, the discovery of novel β-lactamase inhibitors is a critical area of research. Anacardic acids, natural phenolic lipids found in cashew nut shell liquid, and their synthetic derivatives have emerged as a promising class of compounds with demonstrated antibacterial and synergistic properties. This technical guide provides a comprehensive overview of the current state of research on anacardic acid derivatives as potential β-lactamase inhibitors, consolidating available data, outlining experimental methodologies, and visualizing key workflows to aid in future research and development. While direct quantitative data on the β-lactamase inhibitory activity of many anacardic acid derivatives remains limited in publicly accessible literature, this guide synthesizes the existing evidence to provide a foundational resource for professionals in the field.

Introduction to β-Lactamases and the Role of Inhibitors

β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are mainstays in the treatment of bacterial infections. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the efficacy of these antibiotics is threatened by the production of β-lactamases, enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the drug.

β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-β-lactamases requiring zinc ions for their activity. The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically successful strategy to overcome this resistance mechanism. The inhibitor binds to the β-lactamase, protecting the antibiotic and allowing it to reach its PBP target.

Anacardic Acid and Its Derivatives: A Promising Chemical Scaffold

Anacardic acids are a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of unsaturation. They are the primary constituents of cashew nut shell liquid (CNSL), a byproduct of the cashew industry. These compounds have garnered attention for their diverse biological activities, including antibacterial, antitumor, and antioxidant properties. Their structural similarity to salicylic acid, combined with a long hydrophobic alkyl chain, makes them intriguing candidates for drug development.

Structure-Activity Relationship

Studies have indicated that the antibacterial activity of anacardic acid derivatives is influenced by the length and saturation of the alkyl side chain. For instance, derivatives with C10 and C12 alkyl chains have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. While unsaturation in the side chain is not essential for antibacterial activity, it has been associated with increased potency in some cases[2][3]. The carboxylic acid group is also considered crucial for the biological activity of these molecules.

Quantitative Data on the a-Lactamase Inhibitory and Antibacterial Activity of Anacardic Acid Derivatives

One specific derivative, SB-202742 , isolated from Spondias mombin, has been identified as a β-lactamase inhibitor, though specific IC50 values were not detailed in the initial reports[4][5][6].

The majority of the available quantitative data is in the form of Minimum Inhibitory Concentrations (MIC) and synergistic activity with β-lactam antibiotics.

Table 1: Antibacterial Activity of Anacardic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Anacardic Acid (C15:3) | S. aureus (ATCC 12598) | Lower than Salicylic Acid | [7] |

| Anacardic Acid (C15:0) | S. mutans (ATCC 25175) | >800 | [7] |

| Anacardic Acid (C10) | MRSA | Not specified | [1] |

| Anacardic Acid (C12) | MRSA | Not specified | [1] |

| Anacardic Acid (C10) | VRE | Not specified | [1] |

| Anacardic Acid (C12) | VRE | Not specified | [1] |

| Glucovanillin derivatives | MRSA, VRE, K. pneumoniae | 128-256 | [1] |

Table 2: Synergistic Activity of Anacardic Acid Derivatives with β-Lactam Antibiotics

| Anacardic Acid Derivative | Antibiotic | Bacterial Strain | Observation | Reference |

| 6-alk(en)ylsalcylic acids | Methicillin | S. aureus ATCC 33591 (MRSA) | Synergistic effects observed. Activity increased with increasing alkyl chain length and decreased with increasing unsaturation. | [2][3] |

| Anacardic acid with branched side chain | Methicillin | MRSA | Potent synergistic activity. | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of anacardic acid derivatives specifically as β-lactamase inhibitors are not extensively published. Therefore, this section provides generalized yet detailed methodologies based on standard practices in the field, which can be adapted for this specific class of compounds.

Synthesis of Anacardic Acid Derivatives

The synthesis of anacardic acid derivatives typically starts from anacardic acid isolated from CNSL. A general synthetic scheme is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic effects of anacardic acids and methicillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]

SB-202742: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-202742 is a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2] This technical guide provides a summary of the known biological activities of this compound, with a focus on its primary mechanism of action.

Core Biological Activity: β-Lactamase Inhibition

The principal biological activity of this compound is the inhibition of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective. By inhibiting β-lactamase, this compound can restore the efficacy of these antibiotics against resistant bacterial strains. Notably, it has been shown to sensitize Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams, indicating its potential in overcoming significant clinical resistance challenges.[2]

Quantitative Data

Specific quantitative data, such as IC50 and Ki values, for this compound against various β-lactamases are not publicly available in the reviewed literature. The original 1994 publication by Coates et al. in the Journal of Natural Products, which would contain this information, is not accessible through open-access channels. For illustrative purposes, a template for presenting such data is provided below.

| Target Enzyme | Enzyme Class | Substrate | This compound IC50 (µM) | This compound Ki (µM) | Reference |

| Staphylococcus aureus PC1 β-Lactamase | Class A | Penicillin G | Data not available | Data not available | Coates et al., 1994 |

| Enterobacter cloacae P99 β-Lactamase | Class C | Cephalothin | Data not available | Data not available | Coates et al., 1994 |

| Bacillus cereus β-Lactamase I | Class A | Nitrocefin (B1678963) | Data not available | Data not available | Coates et al., 1994 |

Spectrum of Activity

The known spectrum of activity for this compound is primarily focused on its role as a β-lactamase inhibitor. Its ability to sensitize MRSA suggests activity against Gram-positive bacteria. The broader spectrum against different classes of β-lactamases (e.g., Class A, B, C, D) has not been detailed in the available literature.

Experimental Protocols

General β-Lactamase Inhibition Assay

Detailed experimental protocols for the specific assays used to characterize this compound are not available. However, a common method for assessing β-lactamase inhibition involves a spectrophotometric assay using a chromogenic substrate like nitrocefin. The general workflow for such an assay is as follows:

-

Enzyme and Substrate Preparation : Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Inhibitor Preparation : A stock solution of the inhibitor (this compound) is prepared, typically in DMSO, and serially diluted to various concentrations.

-

Assay Reaction : The β-lactamase enzyme is pre-incubated with the inhibitor for a defined period.

-

Initiation of Reaction : The reaction is initiated by the addition of the nitrocefin substrate.

-

Measurement : The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 486 nm) over time.

-

Data Analysis : The rate of hydrolysis is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways and Other Biological Activities

Currently, there is no direct evidence in the available literature to suggest that this compound interacts with or modulates specific cellular signaling pathways. As an anacardic acid, it belongs to a class of compounds that have been reported to have other biological activities, including effects on histone acetyltransferases (HATs) and NF-κB signaling. However, these activities have not been specifically demonstrated for this compound.

The primary mechanism of β-lactamase inhibitors is direct enzyme inhibition, which does not typically involve the modulation of bacterial signaling pathways for its primary effect. The workflow for investigating such an effect would involve treating bacteria with this compound and analyzing changes in key signaling molecules.

Visualizations

Signaling Pathway of β-Lactam Antibiotic Action and Resistance

Caption: Mechanism of β-lactam antibiotic action, resistance via β-lactamase, and inhibition by this compound.

Experimental Workflow for β-Lactamase Inhibition Assay

Caption: General experimental workflow for determining the IC50 of a β-lactamase inhibitor.

Conclusion

This compound is a promising β-lactamase inhibitor of natural origin. Its ability to counteract β-lactamase-mediated resistance, particularly in challenging pathogens like MRSA, warrants further investigation. Future research should focus on obtaining precise quantitative data on its inhibitory activity against a broad range of β-lactamases, elucidating its full spectrum of antibacterial activity, and exploring any potential secondary mechanisms of action or effects on bacterial signaling pathways. The development of a total synthesis for this compound would also be crucial for enabling more extensive pharmacological studies.

References

SB-202742: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-202742 is a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2] This technical guide provides a summary of the known biological activities of this compound, with a focus on its primary mechanism of action.

Core Biological Activity: β-Lactamase Inhibition

The principal biological activity of this compound is the inhibition of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective. By inhibiting β-lactamase, this compound can restore the efficacy of these antibiotics against resistant bacterial strains. Notably, it has been shown to sensitize Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams, indicating its potential in overcoming significant clinical resistance challenges.[2]

Quantitative Data

Specific quantitative data, such as IC50 and Ki values, for this compound against various β-lactamases are not publicly available in the reviewed literature. The original 1994 publication by Coates et al. in the Journal of Natural Products, which would contain this information, is not accessible through open-access channels. For illustrative purposes, a template for presenting such data is provided below.

| Target Enzyme | Enzyme Class | Substrate | This compound IC50 (µM) | This compound Ki (µM) | Reference |

| Staphylococcus aureus PC1 β-Lactamase | Class A | Penicillin G | Data not available | Data not available | Coates et al., 1994 |

| Enterobacter cloacae P99 β-Lactamase | Class C | Cephalothin | Data not available | Data not available | Coates et al., 1994 |

| Bacillus cereus β-Lactamase I | Class A | Nitrocefin (B1678963) | Data not available | Data not available | Coates et al., 1994 |

Spectrum of Activity

The known spectrum of activity for this compound is primarily focused on its role as a β-lactamase inhibitor. Its ability to sensitize MRSA suggests activity against Gram-positive bacteria. The broader spectrum against different classes of β-lactamases (e.g., Class A, B, C, D) has not been detailed in the available literature.

Experimental Protocols

General β-Lactamase Inhibition Assay

Detailed experimental protocols for the specific assays used to characterize this compound are not available. However, a common method for assessing β-lactamase inhibition involves a spectrophotometric assay using a chromogenic substrate like nitrocefin. The general workflow for such an assay is as follows:

-

Enzyme and Substrate Preparation : Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Inhibitor Preparation : A stock solution of the inhibitor (this compound) is prepared, typically in DMSO, and serially diluted to various concentrations.

-

Assay Reaction : The β-lactamase enzyme is pre-incubated with the inhibitor for a defined period.

-

Initiation of Reaction : The reaction is initiated by the addition of the nitrocefin substrate.

-

Measurement : The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 486 nm) over time.

-

Data Analysis : The rate of hydrolysis is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways and Other Biological Activities

Currently, there is no direct evidence in the available literature to suggest that this compound interacts with or modulates specific cellular signaling pathways. As an anacardic acid, it belongs to a class of compounds that have been reported to have other biological activities, including effects on histone acetyltransferases (HATs) and NF-κB signaling. However, these activities have not been specifically demonstrated for this compound.